4-(Cyclopropylamino)-3-methylbenzonitrile
Description
Properties
IUPAC Name |
4-(cyclopropylamino)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10,13H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWXHSGVPCOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 3-Methyl-4-halobenzonitrile
A common approach is the nucleophilic substitution of a halogen (typically fluorine or chlorine) on 3-methyl-4-halobenzonitrile with cyclopropylamine:
- Starting Material : 4-fluoro-3-methylbenzonitrile or 4-chloro-3-methylbenzonitrile.
- Reagent : Cyclopropylamine as the nucleophile.
- Conditions : Typically performed under reflux in polar aprotic solvents such as ethanol or DMF.
- Base : Sometimes a mild base (e.g., sodium bicarbonate) is used to neutralize the released acid.
- Temperature : Moderate heating (around 80–120 °C) to facilitate substitution.
This method benefits from the high nucleophilicity of cyclopropylamine and the activated aromatic ring due to the nitrile and methyl substituents.
Reductive Amination of 3-Methyl-4-aminobenzonitrile Precursors
Alternatively, reductive amination can be used:
- Starting Material : 3-methyl-4-aminobenzonitrile.
- Reagent : Cyclopropyl aldehyde or cyclopropyl ketone.
- Reducing Agent : Sodium cyanoborohydride or similar mild reducing agents.
- Solvent : Methanol or ethanol.
- Outcome : Formation of the secondary amine 4-(Cyclopropylamino)-3-methylbenzonitrile.
This method is useful when direct substitution is challenging or to improve selectivity.
Direct Coupling via Buchwald-Hartwig Amination
For advanced synthetic routes, palladium-catalyzed amination (Buchwald-Hartwig coupling) can be employed:
- Starting Material : 4-halogen-3-methylbenzonitrile.
- Catalyst : Pd(0) complexes with suitable ligands.
- Reagent : Cyclopropylamine.
- Base : Potassium tert-butoxide or cesium carbonate.
- Solvent : Toluene or dioxane.
- Temperature : Elevated temperatures (100–130 °C).
This method provides excellent yields and regioselectivity but requires transition metal catalysis.
Experimental Parameters and Optimization
| Parameter | Typical Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–120 °C | Higher temperature favors substitution but may cause side reactions |
| Solvent | Ethanol, toluene, DMF | Polar solvents facilitate nucleophilic substitution |
| Base | Sodium bicarbonate, triethylamine | Neutralizes acid byproducts, improves yield |
| Molar Ratio (cyclopropylamine:substrate) | 1.1:1 to 2:1 | Excess amine drives reaction to completion |
| Reaction Time | 4–24 hours | Longer times improve conversion but may increase impurities |
Purification and Characterization
- Isolation : Crystallization from toluene/hexane mixtures or extraction followed by filtration.
- Purification : Recrystallization or column chromatography.
- Characterization : NMR (proton and carbon), IR spectroscopy (nitrile stretch ~2220 cm⁻¹), and mass spectrometry confirm structure and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-halogen-3-methylbenzonitrile | Cyclopropylamine, base | 80–120 °C, ethanol or DMF | Simple, direct, scalable | Requires activated halogen |
| Reductive Amination | 3-methyl-4-aminobenzonitrile + cyclopropyl aldehyde | NaBH3CN or similar | Room temp to reflux, methanol | Selective, mild conditions | Requires aldehyde precursor |
| Buchwald-Hartwig Coupling | 4-halogen-3-methylbenzonitrile | Pd catalyst, cyclopropylamine, base | 100–130 °C, toluene | High yield, regioselective | Expensive catalyst, complex setup |
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyclopropylamino group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(Cyclopropylamino)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropylamino)-3-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in the compound’s reactivity and binding properties. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of a cyclopropylamino group and a methyl group on the benzonitrile core. Below is a comparison with three related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Reactivity: The para-position substitution (e.g., 4-cyclopropylamino in the target compound vs. 4-cyclopropylmethoxy in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) influences electronic effects. Methyl groups at positions 2 and 6 (as in the ester-linked compound) introduce steric hindrance, reducing rotational freedom compared to a single methyl at position 3 in the target compound .
Functional Group Impact: Cyclopropylamino vs. Cyclopropylmethoxy: The amino group (NH) in the target compound enables hydrogen bonding, which is absent in the methoxy analog. This difference may affect solubility and target binding in biological systems. Ester vs. Nitrile: The benzonitrile core (C≡N) in the target compound offers strong electron-withdrawing effects, contrasting with ester groups (COO) in the dioxobutan-2-yloxy analog, which balance electron withdrawal and hydrophilicity .
Biological Relevance: While the target compound lacks reported biological data, Abacavir (a cyclopropylamino-containing purine analog) demonstrates that cyclopropylamino groups enhance antiviral activity by stabilizing interactions with viral reverse transcriptases .
Biological Activity
4-(Cyclopropylamino)-3-methylbenzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H14N2, characterized by a cyclopropyl group attached to an aromatic ring with a nitrile functional group. Its structure allows for interactions with various biological targets, particularly in the realm of receptor modulation.
Research indicates that this compound may act as an antagonist for certain receptors, particularly those involved in neuroprotection and inflammation. The compound's ability to modulate adenosine receptors has been explored, showing potential in treating conditions such as glaucoma and neurodegenerative diseases .
Antiproliferative Effects
Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in models of acute myeloid leukemia (AML), with a GI50 value indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess antibacterial activity against specific pathogens, although detailed studies are required to quantify this effect and understand its mechanism .
Case Studies
- Acute Myeloid Leukemia (AML)
- Objective: To evaluate the antiproliferative effects of this compound on THP-1 cells (a model for AML).
- Findings: The compound demonstrated a GI50 value of 3.2 μM against THP-1 cells, indicating significant cancer cell growth inhibition while showing lower toxicity towards non-cancerous cells like PBMCs .
- Neuroprotective Potential
Data Tables
Q & A
Basic: What are the standard synthetic routes for 4-(Cyclopropylamino)-3-methylbenzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) of a halogenated benzonitrile precursor (e.g., 4-chloro-3-methylbenzonitrile) with cyclopropylamine. Key parameters include:
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates .
- Catalysis: CuI or Pd-based catalysts improve yields in coupling reactions, as seen in analogous triazine derivatives .
- Temperature: Reactions are often conducted at 80–120°C for 12–24 hours. Lower temperatures may require longer durations to avoid byproducts.
Data Table:
| Precursor | Amine | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cl-3-Me-benzonitrile | Cyclopropylamine | CuI | 65–75 |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify substituent positions (e.g., cyclopropylamino δ 1.0–1.5 ppm; aromatic protons δ 6.5–7.5 ppm) .
- IR Spectroscopy: Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) .
- Mass Spectrometry: ESI-MS for molecular ion ([M+H]+) and fragmentation patterns to validate structure .
Advanced: How can researchers resolve contradictions in reported biological activities of benzonitrile derivatives?
Methodological Answer:
Discrepancies (e.g., kinase inhibition vs. no activity) may arise from assay conditions or impurities. Strategies include:
- Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations .
- Orthogonal Assays: Validate findings using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., ROS detection) .
- Purity Verification: Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
- Substituent Variation: Modify the methyl or cyclopropyl groups and compare activity. For example, replacing methyl with CF3 increases lipophilicity, altering membrane permeability .
- Computational Modeling: Perform DFT calculations to assess electronic effects or molecular docking to predict target binding (e.g., kinase active sites) .
Data Table:
| Derivative | Substituent | LogP | IC50 (μM) |
|---|---|---|---|
| Parent | 3-Me, 4-CPA | 2.1 | 10.5 |
| Analog 1 | 3-CF3, 4-CPA | 3.4 | 2.3 |
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers elucidate the mechanism of action of this compound in cellular models?
Methodological Answer:
- Kinase Profiling: Use panels (e.g., Eurofins KinaseScan) to identify targets. For ROS studies, employ DCFDA assays .
- CRISPR Knockouts: Validate target specificity by deleting suspected kinases (e.g., JAK2) and assessing activity loss .
- Metabolomics: LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .
Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters or PEGylated groups to enhance hydrophilicity .
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for IP/IV administration .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .
Basic: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Light Sensitivity: Protect from UV exposure using amber glass vials .
- Lyophilization: For long-term storage, lyophilize and store at -20°C under argon .
Advanced: How do steric and electronic effects of the cyclopropyl group influence bioactivity?
Methodological Answer:
- Steric Effects: The cyclopropyl group’s rigidity may restrict conformational flexibility, enhancing target selectivity (e.g., kinase binding pockets) .
- Electronic Effects: Electron-donating cyclopropylamine increases aromatic ring electron density, potentially improving π-π stacking with target proteins .
Data Table:
| Group | LogD | Target Binding (ΔG, kcal/mol) |
|---|---|---|
| CPA | 2.1 | -8.3 |
| n-Pr | 2.5 | -6.9 |
Advanced: What computational tools are recommended for predicting metabolite profiles of this compound?
Methodological Answer:
- In Silico Metabolism: Use GLORYx or ADMET Predictor to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation) .
- Docking Simulations: AutoDock Vina to model interactions with CYP3A4 or other metabolizing enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
